Efavirenz impurity I

Impurity profiling Process impurity Degradation impurity

Procure this diastereomeric mixture reference standard (C₂₁H₁₇ClF₃NO₂, MW 407.8) for accurate Efavirenz impurity profiling. Unlike common degradation products, this process-related impurity requires a unique response factor, making the exact standard essential for ICH M7(R1) genotoxic quantification. Use it as a diagnostic marker for synthetic route fidelity and to distinguish process from degradation impurities in forced degradation studies. Ideal for ANDA submissions and method transfer to CMOs, supported by comprehensive COA data.

Molecular Formula C₂₁H₁₇ClF₃NO₂
Molecular Weight 407.8 g/mol
CAS No. 209414-26-6
Cat. No. B023225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz impurity I
CAS209414-26-6
Synonyms(4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-2-(4-methoxyphenyl)-4-(trifluoromethyl)-2H-3,1-benzoxazine;  _x000B_
Molecular FormulaC₂₁H₁₇ClF₃NO₂
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F
InChIInChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1
InChIKeyUTEUZELNJWOZOI-ANYOKISRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efavirenz Impurity I (CAS 209414-26-6): Identification and Baseline Characteristics for Pharmaceutical Reference Standard Procurement


Efavirenz impurity I, chemically designated as (4S)-6-chloro-4-(cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazine (C₂₁H₁₇ClF₃NO₂, MW 407.8), is a process-related impurity arising during the synthesis of the non-nucleoside reverse transcriptase inhibitor efavirenz [1]. This compound is typically obtained as a mixture of two diastereomers and is distinct from degradation impurities such as the amino alcohol or quinoline derivatives [2]. It is classified as a potential genotoxic impurity (PGI) due to its aminoaryl derivative structural features, which imposes stringent analytical control requirements in pharmaceutical quality settings . This impurity is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial efavirenz production [3].

Why Generic Efavirenz Impurity I (CAS 209414-26-6) Cannot Be Substituted with Amino Alcohol or Quinoline Degradation Impurities


The efavirenz impurity landscape is not monolithic; critical physicochemical differences between impurity I (a process-related diastereomeric mixture with a benzoxazine core) and common hydrolytic degradation impurities such as amino alcohol (CAS 209414-27-7) and quinoline (CAS 391860-73-4) preclude any assumption of analytical interchangeability [1]. These structural divergences manifest as vastly different UV absorbance properties relative to the parent efavirenz molecule, rendering single-point quantitation factors inaccurate and necessitating impurity-specific response factor determination [2]. Furthermore, impurity I bears the aminoaryl derivative motif associated with genotoxic potential, placing it under ICH M7(R1) regulatory scrutiny at threshold levels distinct from non-genotoxic degradants [3]. Procurement of the exact CAS 209414-26-6 reference standard, rather than a structurally related analog, is therefore a prerequisite for accurate chromatographic identification, quantification, and regulatory compliance in efavirenz drug substance and finished product testing.

Quantitative Differentiation of Efavirenz Impurity I (CAS 209414-26-6) from Amino Alcohol, Quinoline, and Other Efavirenz-Related Impurities


Functional Classification: Process-Related Impurity I vs. Hydrolytic Degradation Impurities (Amino Alcohol and Quinoline)

Efavirenz impurity I (CAS 209414-26-6) is a process-related impurity formed during efavirenz synthesis and retains the benzoxazine core structure, in contrast to the amino alcohol (CAS 209414-27-7) and quinoline (CAS 391860-73-4) impurities which are hydrolytic degradation products that arise from efavirenz ring-opening under alkaline conditions [1]. This fundamental difference in origin dictates distinct analytical monitoring strategies: impurity I serves as a marker for synthetic route fidelity, whereas amino alcohol and quinoline serve as indicators of drug substance stability and stress degradation [2].

Impurity profiling Process impurity Degradation impurity Efavirenz synthesis

Chromatographic Method Sensitivity: LOQ Comparison of Efavirenz Impurity I vs. Co-eluting Genotoxic Impurities

In a validated LC-MS/MS method developed for simultaneous quantification of three potential genotoxic impurities in efavirenz, impurity I (designated EFI) demonstrated a limit of quantitation (LOQ) of 1.43 ng/mL, comparable to that of efavirenz-related compound C (CPP, 1.66 ng/mL) and approximately 2.5-fold higher sensitivity than 8-hydroxy efavirenz (CPE, 3.64 ng/mL) [1]. This method achieved baseline separation of all three impurities from efavirenz and from each other using a Waters Symmetry C18 column (4.6 mm × 250 mm, 5 μm) with 0.01 M ammonium acetate buffer and methanol gradient at 1 mL/min flow rate [2].

LC-MS/MS Method validation Genotoxic impurity Trace analysis

UV Absorbance Divergence: Impurity I Benzoxazine Chromophore vs. Amino Alcohol and Quinoline Degradants

Efavirenz impurity I retains the benzoxazine chromophore of the parent drug, whereas amino alcohol and quinoline degradation impurities exhibit markedly different UV absorbance properties from efavirenz, as established by Montgomery et al. in their chromatographic purity studies [1]. This UV absorbance divergence renders area normalization inaccurate and invalidates the use of a single quantitation factor (QF) applied uniformly across all impurities; impurity I thus requires its own response factor determination distinct from that needed for the degradation products [2].

UV detection Response factor Quantitation factor HPLC method

Impurity Level Quantification: EFI Content in Efavirenz Drug Substance vs. Innovator Product Benchmark

In a comparative quantification study, the developed LC-MS/MS method was applied to determine impurity I (EFI) levels in both generic efavirenz drug substance and the innovator product Sustiva [1]. EFI was detected and quantified in the generic drug substance at levels requiring monitoring, while the innovator product served as a comparator baseline for risk assessment [2]. The method was validated for specificity, precision, and accuracy across the concentration range of 1-500 ng/mL for EFI.

Impurity quantification LC-MS/MS Genotoxic impurity Drug substance analysis

Diastereomeric Complexity: Impurity I as a Mixture of Two Diastereomers vs. Single-Species Degradation Impurities

Efavirenz impurity I (CAS 209414-26-6) is consistently supplied and characterized as a mixture of two diastereomers, as documented across multiple vendor technical datasheets [1]. This diastereomeric complexity contrasts with simpler degradation impurities such as amino alcohol and quinoline, which exist as single molecular species [2]. The diastereomeric nature of impurity I presents unique chromatographic challenges, potentially requiring specialized chiral or achiral method optimization to ensure both diastereomers are adequately resolved from efavirenz and from each other for accurate quantification [3].

Diastereomer Chiral separation Impurity profiling Reference standard characterization

Regulatory Designation: Impurity I as Indian Pharmacopoeia Impurity J and Potential Genotoxic Impurity

Efavirenz impurity I (CAS 209414-26-6) corresponds to Efavirenz IP Impurity J in the Indian Pharmacopoeia and is also designated as Impurity 10 by certain reference standard suppliers [1]. The compound is identified as a potential genotoxic impurity (PGI) due to its aminoaryl derivative structural features associated with DNA-reactive potential, placing it under ICH M7(R1) regulatory scrutiny . In contrast, amino alcohol and quinoline impurities are classified as degradation products without the same genotoxic concern classification .

Pharmacopoeial impurity Genotoxic impurity ICH M7 Regulatory compliance

Procurement-Driven Application Scenarios for Efavirenz Impurity I (CAS 209414-26-6) Reference Standard


ANDA Analytical Method Development and Validation for Genotoxic Impurity Control

Procure Efavirenz impurity I as a primary reference standard for developing and validating LC-MS/MS or HPLC methods intended to quantify genotoxic impurities in efavirenz drug substance and finished tablets. The validated LOQ of 1.43 ng/mL demonstrated for EFI by Kakde et al. [3] supports method sensitivity compliant with ICH M7(R1) thresholds for potential genotoxic impurities. The method's successful application to both generic drug substance and innovator Sustiva product [4] provides a validated framework for demonstrating pharmaceutical equivalence in ANDA submissions.

Synthetic Route Process Control and Batch Release Testing

Employ Efavirenz impurity I reference standard for monitoring synthetic route fidelity during efavirenz API manufacturing. As a process-related impurity retaining the benzoxazine core structure [3], its presence and concentration serve as a diagnostic marker for reaction conditions and intermediate purity, distinct from degradation impurities monitored under stability protocols. Use in QC batch release testing to ensure impurity I levels remain below established specification limits prior to drug product formulation.

Forced Degradation Study Reference for Peak Identification

Utilize Efavirenz impurity I as a reference marker during forced degradation studies to distinguish process-related impurities from true degradation products. While amino alcohol and quinoline impurities increase under alkaline hydrolysis conditions [3], impurity I levels remain largely unaffected, enabling accurate attribution of chromatographic peaks to synthetic versus degradative origins. This differential behavior supports regulatory stability-indicating method validation requirements per ICH Q1A(R2).

Method Transfer and Cross-Laboratory Reproducibility in Pharmaceutical QC

Procure fully characterized Efavirenz impurity I reference standards with detailed certificates of analysis (COA) including HPLC, MS, and NMR spectral data [3] to support method transfer between R&D, QC, and contract manufacturing organizations (CMOs). The comprehensive characterization data, compliant with regulatory guidelines [4], ensures consistent retention time and response factor assignments across laboratories, minimizing method transfer failures and out-of-specification (OOS) investigations.

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